Aziridinium

描述

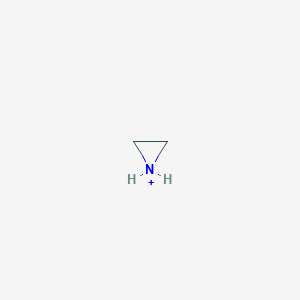

Structure

2D Structure

3D Structure

属性

CAS 编号 |

91127-35-4 |

|---|---|

分子式 |

C2H6N+ |

分子量 |

44.08 g/mol |

IUPAC 名称 |

aziridin-1-ium |

InChI |

InChI=1S/C2H5N/c1-2-3-1/h3H,1-2H2/p+1 |

InChI 键 |

NOWKCMXCCJGMRR-UHFFFAOYSA-O |

SMILES |

C1C[NH2+]1 |

规范 SMILES |

C1C[NH2+]1 |

产品来源 |

United States |

Formation and Generation Methodologies for Aziridinium Ions

Activation of Nonactivated Aziridines via Electrophilic Addition

The most direct and prevalent strategy for producing aziridinium ions involves the reaction of a nonactivated aziridine (B145994) with an appropriate electrophile. mdpi.com The lone pair of electrons on the aziridine's nitrogen atom acts as a nucleophile, attacking the electrophile to form a quaternary ammonium (B1175870) salt, which is the this compound ion. mdpi.comresearchgate.net The reactivity of the resulting this compound ion is influenced by the nature of the activating electrophile, with a general reactivity order being acyl > alkoxycarbonyl > trimethylsilyl (B98337) > alkyl > protonyl > Lewis acid complex. mdpi.comresearchgate.net

The reaction of nonactivated aziridines with acyl halides is a highly effective method for forming N-acylthis compound ions. The nucleophilic nitrogen of the aziridine ring attacks the electrophilic carbonyl carbon of the acyl halide. bioorg.org This process generates a highly activated this compound ion intermediate, releasing a halide ion. bioorg.org This liberated halide can then function as a nucleophile, attacking the this compound ring to yield an acyclic β-amino-α-chlorocarbonyl compound. bioorg.org Research has shown that chiral 2-acylaziridines react with various acid chlorides, including acetyl chloride and oxalyl chloride, to form these intermediates, which then undergo stereospecific ring-opening. mdpi.combioorg.org

Table 1: this compound Ion Generation with Acyl Halides This table summarizes reactions where acyl halides are used to generate this compound ions from nonactivated aziridines, leading to ring-opened products.

| Aziridine Substrate | Acyl Halide | Resulting Product Type | Source(s) |

| (2R,1′R)-2-Acyl-(1′-phenylethyl)aziridines | Acetyl Chloride | β-Amino-α-acetyloxypropionates | mdpi.combioorg.org |

| (2R,1′R)-2-Acyl-(1′-phenylethyl)aziridines | Methyl Chloroformate | Oxazolidin-2-ones | bioorg.org |

| (2R,1′R)-2-Acyl-(1′-phenylethyl)aziridines | Oxalyl Chloride | Morpholin-2,3-diones | mdpi.combioorg.org |

Trimethylsilyl (TMS) halides, particularly trimethylsilyl iodide (TMSI), are effective reagents for the activation of nonactivated aziridines. mdpi.com The reaction proceeds through the formation of an N-silyl this compound ion. mdpi.comresearchgate.net The iodide ion released during this process subsequently attacks the strained ring, leading to a ring-opened iodinated product. mdpi.com This method is particularly advantageous for introducing mild nucleophiles that are otherwise not reactive enough to open the aziridine ring directly. researchgate.net For instance, enantiopure (1′-phenylethyl)aziridines treated with TMSI form an this compound ion, which is then opened by the iodide to produce an intermediate that can be converted into enantiopure diamines. mdpi.comresearchgate.net

Table 2: this compound Ion Generation with TMS Halides This table highlights the use of Trimethylsilyl Iodide (TMSI) in activating aziridines and the subsequent functionalization.

| Aziridine Substrate | TMS Halide | Intermediate | Final Product Type | Source(s) |

| Enantiopure (1′-phenylethyl)aziridines | TMSI | N-Trimethylsilyl this compound ion | Iodinated amine | mdpi.comresearchgate.net |

| Generic Nonactivated Aziridine | TMSI | N-Trimethylsilyl this compound ion | 1,2-Diamines (after further steps) | mdpi.comresearchgate.net |

Alkylation of the aziridine nitrogen with reagents like alkyl halides or alkyl triflates produces N-alkylthis compound ions. semanticscholar.orgnih.gov A significant challenge in this method is ensuring the stability of the generated this compound ion. semanticscholar.org The counter-anion of the alkylating agent must be non-nucleophilic to prevent it from immediately opening the ring, thus allowing for a controlled reaction with an external nucleophile. semanticscholar.orgresearchgate.net Methyl trifluoromethylsulfonate (MeOTf) is a commonly used reagent that fulfills this requirement, generating a stable N-methylthis compound ion with a non-nucleophilic triflate counter-anion. semanticscholar.orgnih.gov This allows for what is termed an "N-methylative aziridine ring-opening reaction," where external nucleophiles such as acetate (B1210297) or azide (B81097) can be introduced in a regio- and stereoselective manner. semanticscholar.orgnih.gov

Table 3: N-Alkylation of Aziridines for this compound Ion Formation This table provides examples of alkylative ring-opening reactions, showcasing the electrophiles and subsequent nucleophiles used.

| Aziridine Substrate | Alkylating Agent (Electrophile) | External Nucleophile | Product Type | Source(s) |

| Aziridine with 2-methylbenzyl group | Methyl trifluoromethylsulfonate (MeOTf) | Acetate | N-Methylated β-amino acetate | semanticscholar.orgresearchgate.net |

| Aziridine with 2-methylbenzyl group | Methyl trifluoromethylsulfonate (MeOTf) | Azide | N-Methylated β-amino azide | semanticscholar.org |

| Aziridine-2-carboxylate derivative | Allyl Iodide / AgOTf | Acetate | N-Allylated β-amino acetate | researchgate.net |

Protic acids activate aziridines by protonating the basic nitrogen atom, which directly forms an this compound ion. mdpi.comcsbsju.edu This protonation enhances the electrophilicity of the ring carbons and increases the ring strain by an estimated 47 kJ/mol, making the ring susceptible to nucleophilic attack. wikipedia.org The regiochemistry of the subsequent ring-opening can be highly selective. For example, treating a γ-ketoalkyl-substituted aziridine with trifluoroacetic acid (TFA) in the presence of water leads to a highly regioselective attack by the water nucleophile at the C2 carbon of the this compound ring. frontiersin.org This selectivity is proposed to arise from a transition state stabilized by hydrogen bonding between the protonated nitrogen and the carbonyl oxygen. frontiersin.org Strong acids like sulfuric acid (H₂SO₄) have also been used effectively to promote this type of transformation. frontiersin.org

Table 4: Activation of Aziridines with Protic Acids This table summarizes the use of protic acids to generate this compound ions for subsequent nucleophilic ring-opening.

| Aziridine Substrate | Protic Acid | Nucleophile | Product Type | Source(s) |

| ((R)-1-phenylmethyl)aziridine-2-yl)oct-7-en-3-one | Trifluoroacetic Acid (TFA) | H₂O | 2-Hydroxy-1-(((R)-1-phenylmethyl)amino)oct-7-en-3-one | frontiersin.org |

| 1-Arylmethyl-2-(cyanomethyl)aziridines | Hydrogen Bromide (HBr) | Bromide ion | 3-(Arylmethyl)amino-4-bromobutanenitrile | bioorg.org |

| N-benzylaziridine | p-Toluenesulfonic acid (PTSA) | Another aziridine molecule | Cyclic oligomers | google.com |

Lewis acids activate nonactivated aziridines by coordinating with the lone pair of electrons on the nitrogen atom. csbsju.edunih.govacs.org This creates a Lewis acid-base complex that functions as an this compound ion equivalent, weakening the C-N bonds of the aziridine ring. nih.govacs.org Although generally considered the least activating method compared to acylation or alkylation, it is a versatile strategy. mdpi.comresearchgate.net A range of Lewis acids, including borane-tetrahydrofuran (B86392) complex (BH₃-THF), copper(II) hexafluoroacetylacetonate (Cu(hfacac)₂), and titanium(IV) species, have been employed. nih.govacs.orgucla.edu This mode of activation can facilitate various transformations, including lithiation at the aziridine ring, ring-expansion rearrangements, and nucleophilic ring-opening. nih.govacs.orgacs.org For instance, Cu(hfacac)₂ has been shown to catalyze the rearrangement of vinyl aziridines to 3-pyrrolines through the in-situ generation of a cationic copper(II) complex that activates the aziridine. nih.gov

Table 5: Aziridine Activation using Lewis Acids This table details various Lewis acids used to activate aziridines and the resulting chemical transformations.

| Aziridine Substrate | Lewis Acid | Reaction Type | Source(s) |

| N-(2-hydroxyethyl)aziridine derivative | BH₃-THF | Lithiation and electrophilic trapping | acs.org |

| Vinyl aziridines | Cu(hfacac)₂ | nih.govCurrent time information in Bangalore, IN.-Sigmatropic Rearrangement | nih.gov |

| meso-Aziridines with picolinamide (B142947) group | Ti(IV) / (salen)Co | Fluoride (B91410) ring-opening | ucla.edu |

| Substituted N-activated aziridines | FeBr₃ | SN2-type ring-opening with arenes | acs.org |

Expulsion of Leaving Groups

A well-established method for forming this compound ions involves the intramolecular cyclization of acyclic precursors through the expulsion of a leaving group positioned at the β-position relative to the amine. mdpi.comresearchgate.net This approach is synthetically valuable due to the wide availability of suitable starting materials.

β-Hydroxyamines are particularly useful precursors for the generation of this compound ions. mdpi.comresearchgate.net The hydroxyl group can be converted into a good leaving group, facilitating intramolecular nucleophilic attack by the nitrogen atom to form the three-membered ring. mdpi.comegyankosh.ac.in A significant advantage of this method is the ready availability of enantiopure β-hydroxyamines from the chiral pool of amino acids. mdpi.comresearchgate.net

The transformation of the alcohol moiety in β-amino alcohols into a leaving group allows for their rearrangement into an this compound ion, which can then be trapped by a variety of nucleophiles to yield ring-opened products. mdpi.comresearchgate.net For example, treatment of a β-amino alcohol with a reagent like DAST can induce the formation of an this compound ion, which then reacts with a fluoride nucleophile. mdpi.com This strategy has been successfully applied to the synthesis of optically active α-trifluoromethyl amines from β-amino-α-trifluoromethylalcohols via an this compound ion intermediate under kinetic control. mdpi.com Similarly, the synthesis of the drug candidate LY-503430 utilizes the formation of an this compound ion from a β-hydroxyamine, followed by nucleophilic ring-opening in the presence of catalytic trifluoroacetate. mdpi.comresearchgate.net

Generation of Bicyclic this compound Ions

Bicyclic this compound ions are a special class of these reactive intermediates where the this compound ring is fused to another ring system. uni-giessen.de These structures are of significant interest due to their conformational rigidity and their utility in the synthesis of various azaheterocycles. nih.govjove.com

From Substituted Aziridines

Bicyclic this compound ions can be generated intramolecularly from aziridines bearing a suitable leaving group on a side chain. mdpi.comresearchgate.net The nucleophilic aziridine nitrogen displaces the leaving group, leading to the formation of a bicyclic system. mdpi.comnih.govjove.com The stability and formation of these bicyclic ions are influenced by factors such as the ring size, substituents, and the solvent medium. nih.gov

These bicyclic this compound ions are susceptible to ring-opening by nucleophiles at either the bridgehead or the bridge position of the aziridine. mdpi.comresearchgate.net This ring-opening occurs without loss of stereochemistry from the substrate. mdpi.com The regioselectivity of the nucleophilic attack is dependent on the nature of the nucleophile. mdpi.comresearchgate.net For example, bromide and iodide ions tend to attack the bridgehead position, whereas nucleophiles like nitrile and acetate favor the bridge position. mdpi.com This methodology provides a convenient route for the construction of various substituted aza-rings and has been employed in the synthesis of several biologically active alkaloids and their analogs. mdpi.comjove.comjove.comyoutube.comntu.edu.sgnih.gov

Table 2: Regioselectivity of Nucleophilic Attack on Bicyclic this compound Ions

| Nucleophile | Position of Attack | Reference |

|---|---|---|

| Bromide | Bridgehead | mdpi.com |

| Iodide | Bridgehead | mdpi.com |

| Nitrile | Bridge | mdpi.com |

Via Ring Contraction of Azaheterocycles

An alternative strategy for the generation of bicyclic this compound ions involves the ring contraction of larger azaheterocycles. mdpi.comresearchgate.netresearchgate.net In this approach, an aza-ring containing a hydroxymethyl group at the α-position to the amine can be induced to form a bicyclic this compound ion upon removal of the hydroxyl group as a leaving group. mdpi.comresearchgate.netresearchgate.net

The resulting bicyclic this compound ion can then be intercepted by a nucleophile, leading to ring-opened products. mdpi.comresearchgate.net The regioselectivity of this ring-opening, either at the bridgehead or the bridged position, is determined by the nucleophile used. mdpi.com This method has proven to be an effective synthetic strategy for preparing a variety of valuable aza-cyclic compounds. mdpi.com For instance, the nonpeptidic NK-1 receptor antagonist L-733060 was synthesized starting from 3-hydroxy-2-phenyl piperidine (B6355638), following a pathway involving the formation of a bicyclic this compound ion and subsequent nucleophilic attack at the bridgehead position. mdpi.com

Formation of this compound Ylides

This compound ylides are zwitterionic species characterized by a positively charged nitrogen atom within the three-membered aziridine ring and an adjacent negatively charged carbon atom. These reactive intermediates can be generated through several synthetic strategies.

From Carbene Precursors with Transition Metal Catalysts

A prevalent method for generating this compound ylides involves the reaction of an aziridine with a metal-supported carbene. researchgate.net Transition metal catalysts, typically containing rhodium or copper, facilitate the formation of an electrophilic metal carbene from a stable precursor. wisc.edunih.gov The nucleophilic nitrogen atom of the aziridine then attacks the carbene carbon, leading to the formation of the this compound ylide. nih.govnih.gov

The choice of transition metal catalyst and the structure of the carbene precursor can significantly influence the reactivity and stereochemical outcome of the reaction. nih.govchemrxiv.org For instance, dirhodium(II) complexes are commonly employed catalysts for these transformations. chemrxiv.org The reaction of bicyclic aziridines with vinyl diazoacetates in the presence of a rhodium catalyst has been shown to produce dehydropiperidines through a [3+3] ring expansion, where the this compound ylide is a key intermediate. nih.govnih.gov Computational studies, such as Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these reactions, confirming the formation of the this compound ylide and its subsequent rearrangement. nih.govrsc.orgnih.gov

The stability and reactivity of the generated this compound ylide are influenced by the substituents on both the aziridine and the carbene precursor. nih.gov For example, the use of donor-acceptor and acceptor-acceptor carbene precursors can lead to different rotational barriers around the newly formed C-N bond in the ylide, thereby affecting the final product distribution. nih.gov

Table 1: Examples of Transition Metal-Catalyzed this compound Ylide Formation from Carbene Precursors

| Aziridine Substrate | Carbene Precursor | Catalyst | Product Type | Reference |

| Bicyclic Aziridine | Vinyl Diazoacetate | Rhodium(II) | Dehydropiperidine | nih.govnih.gov |

| Methyleneaziridine | Diazoacetate | Rhodium(II) | Methyleneazetidine | nih.govnih.gov |

| N-Cbz Aziridine | Trifluoromethyl Vinyl N-triftosylhydrazone | Rhodium(II) | 2-Trifluoromethylated Dehydropiperidine | rsc.org |

| Bicyclic Aziridine | Donor-acceptor Diazoketone | Rhodium(II) | nih.govnih.gov-Aziridine or Dehydromorpholine | nih.govchemrxiv.org |

From Diazoacetates with Metal Catalysts

Diazoacetates are a common class of carbene precursors used in the formation of this compound ylides. mdpi.comnih.gov In the presence of a metal catalyst, such as copper(II) acetylacetonate (B107027) (Cu(acac)₂) or various Lewis acids, diazoacetates decompose to generate a metal carbene. nih.govresearchgate.netpsu.edursc.org This carbene then reacts with an imine to form an aziridine, which can subsequently be converted to an this compound ylide. researchgate.netpsu.edursc.org

The reaction of aziridines with diazoacetates, particularly styryldiazoacetates, catalyzed by metals like rhodium, can lead to the formation of various N-heterocycles through the intermediacy of this compound ylides. mdpi.comnih.gov Both intermolecular and intramolecular versions of this reaction have been developed. For instance, an intramolecular reaction of a vinyl aziridine containing a diazoacetate tether, catalyzed by Cu(acac)₂, was proposed to proceed through an this compound ylide intermediate to yield a bicyclic amine. nih.gov In intermolecular examples, the reaction of an aziridine with a separate diazoacetate molecule in the presence of a rhodium catalyst can lead to ring-expanded products like dehydropiperidines. mdpi.comnih.gov

The choice of metal catalyst can influence the diastereoselectivity of the aziridination reaction when imines and diazoacetates are used. researchgate.netpsu.edursc.org Catalysts such as zinc triflate (Zn(OTf)₂) and ytterbium triflate (Yb(OTf)₃) have been shown to be effective for this transformation. researchgate.netpsu.edursc.org

Table 2: Formation of this compound Ylides from Diazoacetates

| Aziridine/Imine Substrate | Diazoacetate | Catalyst | Key Intermediate/Product | Reference |

| Vinyl Aziridine with Diazoacetate Tether | (intramolecular) | Cu(acac)₂ | This compound Ylide / Bicyclic Amine | nih.gov |

| Aziridine | Diazoacetate | Rhodium(II) | This compound Ylide / Dehydropiperidine | mdpi.comnih.gov |

| Imine | Ethyl Diazoacetate | Zn(OTf)₂, Yb(OTf)₃ | Aziridine | researchgate.netpsu.edursc.org |

| Bicyclic Methylene Aziridine | Phenyl Diazoacetate | Rhodium(II) | This compound Ylide / Azetidine (B1206935) | nih.gov |

Via Addition of Electrons at Aziridine Nitrogen

This compound ylides can also be formed through the formal addition of an electron pair from the aziridine nitrogen to an external electrophile, such as a carbene or an alkyne. mdpi.comnih.gov This process generates the characteristic zwitterionic structure of the ylide.

While the reaction with carbenes generated from diazo compounds is a major pathway as discussed above, the addition of the aziridine nitrogen to other electron-deficient species can also lead to this compound ylides. For example, the reaction of nonactivated aziridines with alkynes can form this compound ylides, which can then undergo further reactions to yield larger ring systems like benzazepines. nih.gov

Another interesting method involves the reaction of an aziridine with an aryne, generated in situ. The addition of the aziridine nitrogen to the aryne forms an this compound ylide, which can then undergo a strain-release cycloaddition. mdpi.comresearchgate.net This highlights the versatility of the aziridine nitrogen as a nucleophile in forming the ylide intermediate.

Reaction Mechanisms and Transformations of Aziridinium Ions

Ring-Expansion Reactions

The inherent strain in the this compound ring makes it an excellent precursor for ring-expansion reactions, providing access to larger, more complex N-heterocycles. sioc-journal.cnresearchgate.net These transformations are valuable synthetic tools for constructing five- and six-membered nitrogen-containing rings.

[3+2] Ring Expansion with Unsaturated Compounds

Aziridines can function as three-atom synthons in [3+2] cycloaddition reactions with various unsaturated compounds, such as olefins, alkynes, and ketenimines, to produce five-membered heterocyclic rings like pyrrolidines and their derivatives. sioc-journal.cnresearchgate.netacs.org These reactions often proceed through the cleavage of either the C-C or C-N bond of the aziridine ring. acs.org Lewis acid catalysis is frequently employed to facilitate these transformations. For example, LiClO(_4) has been shown to effectively catalyze the regioselective and stereoselective addition of aziridines to ketenimines, yielding substituted pyrrolidonimines. acs.org

The cycloaddition of aziridines with alkynes is an atom-efficient method for preparing unsaturated N-heterocycles. acs.org These reactions can be promoted by various catalysts and may proceed through different intermediates, including azomethine ylides (from C-C bond cleavage) or zwitterionic dipoles derived from this compound ions (from C-N bond cleavage). acs.org

[3+3] Ring Expansion of Bicyclic Aziridines

A significant advancement in this compound chemistry is the formal [3+3] ring expansion of bicyclic aziridines to afford highly substituted six-membered dehydropiperidine rings. chemrxiv.orgchemrxiv.orgnih.gov This transformation is notable for its high degree of stereocontrol and tolerance for various functional groups. chemrxiv.orgnih.gov

Once formed, the vinyl this compound ylide undergoes a rapid and highly stereocontrolled rearrangement to furnish the dehydropiperidine product. chemrxiv.orgnih.gov Detailed mechanistic studies and DFT computations have shown that this step proceeds via a concerted, asynchronous, pseudo- nih.govmdpi.com-sigmatropic rearrangement. chemrxiv.orgchemrxiv.orgnih.govresearchgate.net This rearrangement directly forms the six-membered ring with a net retention of configuration at the newly formed C-C bond. chemrxiv.orgresearchgate.net This process is responsible for the complete transfer of stereochemical information from the starting aziridine to the final product. chemrxiv.orgnih.gov In some related systems, such as the one-carbon ring expansion of methyleneaziridines to azetidines, the transformation proceeds through a stereocontrolled mdpi.comchemrxiv.org-Stevens rearrangement of the intermediate ylide. nih.govacs.org

Metal-Catalyzed Ring Expansions

Transition metal catalysis is fundamental to many modern aziridine ring-expansion methodologies, offering robust and selective pathways to larger heterocycles. mdpi.comscilit.com Different metals and catalyst systems have been developed to promote specific transformations. researchgate.netrsc.org

Rhodium (Rh): Rhodium complexes, particularly dirhodium paddlewheel catalysts like Rh(_2)(OAc)(_4), are exceptionally effective at catalyzing ring expansions that proceed via carbene transfer. researchgate.netchemrxiv.org They are used to generate vinyl carbenes from diazo compounds, which then react with aziridines to form the crucial this compound ylide intermediates in [3+3] expansions. chemrxiv.orgnih.gov Rhodium catalysts also enable one-carbon ring expansions of aziridines to synthesize functionalized azetidines. mdpi.comnih.govresearchgate.net Furthermore, Rh(I) complexes can catalyze the regiospecific and stereospecific carbonylative ring expansion of aziridines to β-lactams. rsc.orgresearchgate.net

Palladium (Pd): Palladium catalysts are versatile for various ring-opening cross-coupling reactions of aziridines. mdpi.comscilit.com For instance, palladium-catalyzed reactions of N-tosylaziridines can lead to isomerization or the synthesis of larger heterocycles like 1,4-benzoxazepines through domino reactions. mdpi.com Palladium catalysis has also been successfully applied to the borylative ring-opening of 2-arylaziridines, which involves the oxidative addition of the aziridine to a Pd(0) complex. rsc.orgrsc.org Computational studies of these palladium-catalyzed reactions highlight that the aziridine ring-opening is often the regioselectivity- and stereospecificity-determining step. acs.org

Other Metals: Other transition metals like copper, silver, and titanocene (B72419) also catalyze unique transformations. Copper catalysts have been used in intramolecular ring expansions of vinyl aziridines. rsc.orgresearchgate.netnih.gov Silver catalysts can be employed in asymmetric aziridination to prepare the enantioenriched bicyclic precursors used in subsequent [3+3] expansions. chemrxiv.orgnih.gov Titanocene has been shown to catalyze the radical ring-opening of N-acylated aziridines. mdpi.com

Table 2: Overview of Metal Catalysts in Aziridine Ring Expansions

| Metal Catalyst | Reaction Type | Substrate(s) | Product | Key Intermediate/Mechanism | Citation(s) |

|---|---|---|---|---|---|

| Rhodium(II) acetate (Rh(_2)(OAc)(_4)) | [3+3] Ring Expansion | Bicyclic Aziridine + Vinyl Diazoacetate | Dehydropiperidine | This compound Ylide; Pseudo- nih.govmdpi.com-Sigmatropic Rearrangement | chemrxiv.orgnih.govnih.gov |

| Rhodium(II) complexes | [1+2] Ring Expansion | Aziridine + Vinyl-N-triftosylhydrazone | 2-Vinyl Azetidine (B1206935) | Alkenyl this compound Ylide | mdpi.comnih.govresearchgate.net |

| Rhodium(I) complexes | Carbonylative Ring Expansion | Aziridine + CO | β-Lactam | Oxidative Addition, CO Insertion | rsc.orgresearchgate.net |

| Palladium(0) complexes | Borylative Ring-Opening | 2-Arylaziridine + Diboron | β-Aminoborate | Oxidative Addition (S(_N)2 type) | rsc.orgrsc.orgacs.org |

| Copper(II) acetylacetonate (B107027) (Cu(acac)(_2)) | Intramolecular Ring Expansion | Vinyl Aziridine w/ Diazo Tether | Bicyclic Amine | mdpi.comchemrxiv.org-Stevens Rearrangement of this compound Ylide | nih.govresearchgate.net |

| Silver(I) complexes | [4+3] Cyclization | Vinyl Aziridine + Propargyl Alcohol | N,O-Heterocycles (Oxazepines) | Dual activation of substrates by Ag(I) | mdpi.com |

| Titanocene complexes | Radical Ring-Opening | N-Acyl Aziridine | β²-Aryl Amino Acid derivative | Concerted electron transfer and ring-opening | mdpi.com |

Ring Expansion with Leaving Group Expulsion (e.g., DAST-induced)

Ring expansion reactions of aziridines can be effectively induced by reagents such as diethylaminosulfur trifluoride (DAST). dntb.gov.uaumich.edu This transformation typically involves the conversion of a hydroxyl group on a side chain attached to a nitrogen-containing ring into a good leaving group, which facilitates an intramolecular nucleophilic attack by the nitrogen atom to form a bicyclic this compound ion intermediate. The subsequent opening of this strained intermediate by a nucleophile, such as fluoride from DAST, leads to a larger ring system. dntb.gov.uaumich.eduresearchgate.net

For instance, optically active prolinols can be converted into optically active 3-fluoropiperidines when treated with DAST. dntb.gov.ua The reaction proceeds through the formation of a bicyclic this compound intermediate, which is then opened by a fluoride ion. researchgate.net This method has also been successfully applied to the synthesis of 3-fluoroazepanes from 2-hydroxymethylpiperidines. dntb.gov.uaresearchgate.net The regioselectivity of the ring opening can be influenced by kinetic versus thermodynamic control. mdpi.com

The general mechanism can be summarized as follows:

Activation of the hydroxyl group by DAST to form a good leaving group.

Intramolecular attack by the nitrogen atom to form a bicyclic this compound ion.

Nucleophilic attack by fluoride on one of the bridgehead carbons of the this compound ion, leading to the ring-expanded product.

This strategy has been utilized in the synthesis of various aza-cyclic compounds. mdpi.com The stereochemistry of the starting material often dictates the stereochemistry of the product, making this a stereoselective transformation. dntb.gov.uaresearchgate.net

Ring-Contraction Reactions

Ring-contraction reactions can also proceed through an this compound ion intermediate. This process is conceptually similar to ring expansion but results in a smaller ring system. Typically, a larger ring containing a nitrogen atom and a suitable leaving group at a β-position undergoes an intramolecular cyclization to form a bicyclic this compound ion. researchgate.netmdpi.com Subsequent nucleophilic attack on this intermediate leads to the formation of a contracted ring. umich.edursc.org

An example of this is the conversion of 3-hydroxy-3-trifluoromethyl piperidine (B6355638) to α-trifluoromethyl pyrrolidines. mdpi.comresearchgate.net The reaction is initiated by the removal of the hydroxy group, leading to the formation of a bicyclic this compound ion, which then undergoes ring opening to yield the pyrrolidine (B122466) derivative. mdpi.com Silver acetate has been used to promote such ring contractions, followed by hydrolysis to yield the final product. rsc.org This methodology has been key in the synthesis of polyhydroxylated N-alkoxypiperidines. rsc.orgacs.org

The general pathway involves:

Formation of a leaving group on the ring.

Intramolecular nucleophilic substitution by the nitrogen atom to form a bicyclic this compound ion.

Nucleophilic ring opening of the this compound ion to yield the ring-contracted product.

The regioselectivity of the nucleophilic attack on the bicyclic this compound ion determines the final product structure. mdpi.com

Polymerization Reactions via Cationic Ring-Opening

The cationic ring-opening polymerization (CROP) of aziridines is a fundamental method for synthesizing polyamines. The process is initiated by an electrophile, such as a proton from an acid, which attacks the nitrogen atom of the aziridine monomer to form a reactive this compound cation. mpg.descihub.org

The polymerization proceeds through the following steps:

Initiation: An initiator (e.g., an acid or an alkylating agent) activates an aziridine monomer to form an this compound cation. scihub.orgresearchgate.net

Propagation: A nucleophilic nitrogen atom from another aziridine monomer attacks one of the carbon atoms of the this compound ring, leading to ring opening and the formation of a dimer that still contains a terminal this compound ion. mpg.descihub.orgresearchgate.net This process continues as more monomers add to the growing polymer chain. scihub.orgacs.org The driving force for this reaction is the relief of the high ring strain of the this compound ion. acs.org

Branching: As the polymer chain grows, the secondary amine groups within the polymer backbone can also act as nucleophiles, attacking terminal this compound ions. This leads to the formation of branched structures. mpg.deresearchgate.net

Termination: Termination can occur when the nucleophilic attack happens on a non-strained ammonium (B1175870) salt, leading to an unreactive species. rsc.org

The kinetics and mechanism of aziridine polymerization can be complex, sometimes resembling a step-growth polymerization where dimers are dominant in the early stages. mpg.de

Hyperbranched polyethylenimine (hbPEI) is a polymer with a highly branched, tree-like structure, synthesized through the cationic ring-opening polymerization of aziridine. researchgate.netmdpi.com This process typically yields a polymer with a statistical distribution of primary, secondary, and tertiary amines. researchgate.netresearchgate.net

The synthesis is generally initiated by an acid catalyst in a solvent. mpg.de The propagation and branching steps occur simultaneously as described in the general mechanism for cationic ring-opening polymerization. The nucleophilic attack of secondary amines along the growing polymer chain on this compound ions at the chain ends leads to the characteristic hyperbranched architecture. mpg.deresearchgate.net For hbPEI synthesized in solution, the ratio of primary to secondary to tertiary amines is often found to be approximately 1:2:1. mpg.de

The industrial production of PEI has traditionally relied on the polymerization of aziridine, a toxic and volatile monomer. nih.gov Recent research has explored alternative, safer routes, such as the direct polymerization of ethanolamine (B43304) using metal catalysts. nih.gov

The properties and applications of hbPEI are extensive, ranging from gene delivery and CO2 capture to acting as cross-linking agents and rheology modifiers. mdpi.comresearchgate.net

Interactive Data Table: Key Transformations of this compound Ions

| Transformation | Reactants | Key Intermediate | Products | Key Features |

| Ring Expansion | Prolinols, DAST | Bicyclic this compound ion | 3-Fluoropiperidines | Stereoselective, induced by leaving group expulsion. dntb.gov.uaresearchgate.net |

| Ring Contraction | 3-Hydroxy-3-(trifluoromethyl)piperidines | Bicyclic this compound ion | α-Trifluoromethyl pyrrolidines | Can be promoted by reagents like silver acetate. mdpi.comrsc.orgresearchgate.net |

| Cationic Polymerization | Aziridine, Acid catalyst | This compound cation | Linear and branched polyamines | Driven by ring strain relief, involves initiation, propagation, and branching steps. mpg.descihub.orgresearchgate.net |

| hbPEI Synthesis | Aziridine, Acid catalyst | This compound cation | Hyperbranched polyethylenimine | Simultaneous propagation and branching lead to a highly branched structure with a mix of amine types. mpg.deresearchgate.netresearchgate.net |

Computational and Theoretical Investigations of Aziridinium Chemistry

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules and has been extensively applied to the study of aziridinium chemistry. nih.govmdpi.comcmu.edu DFT calculations offer a balance between computational cost and accuracy, making them suitable for exploring complex reaction landscapes. youtube.com

DFT calculations have been instrumental in mapping out the potential energy surfaces of reactions involving this compound ions. nih.govmdpi.com By locating transition states and intermediates, researchers can elucidate detailed reaction mechanisms. nih.govmdpi.com For instance, in the ring-opening of this compound ions, DFT studies have helped to distinguish between different possible pathways, such as S(_N)2-type mechanisms. acs.org

Experimental and theoretical evidence suggests that the ring-opening reaction from an this compound ion often proceeds through a single transition state without the formation of a stable intermediate. mdpi.comnih.gov DFT computations can model these transition structures, providing information on bond breaking and bond formation processes. researchgate.net The calculated free energy barriers for different pathways can help predict the most likely reaction course. nih.gov For example, DFT has been used to show that the activation barrier for the formation of an iron imide, a precursor to aziridination, is lower with a second-generation catalyst compared to the first. nih.gov

Table 1: Selected DFT Studies on this compound Reaction Pathways

| Reaction Type | Key Findings from DFT |

| Ring-opening of 2-methylaziridine | Investigated mechanisms of neutral aziridines and this compound ions formed by N-complexation with BF(_3). researchgate.net |

| Halide-induced ring opening | Rationalized observed reaction pathways and regioselectivity. core.ac.uk |

| Palladium-catalyzed cross-coupling | Elucidated the stereospecificity-determining oxidative addition step. acs.org |

| Azidation of β-bromoamines | Modeled the transition states for this compound formation and subsequent azidation. researchgate.net |

One of the key challenges in this compound chemistry is controlling the regioselectivity and stereoselectivity of ring-opening reactions. DFT calculations have proven to be a powerful tool for rationalizing and predicting these outcomes. core.ac.ukrsc.org By comparing the activation energies for nucleophilic attack at different carbon atoms of the this compound ring, the preferred site of reaction can be determined. bioorg.org

For example, studies on the ring-opening of 2-substituted this compound ions by halides have shown that the regioselectivity can be influenced by both kinetic and thermodynamic factors. core.ac.uk DFT calculations revealed that for chloride, bromide, and iodide, the reaction is under thermodynamic control, leading to the more stable secondary halide product. core.ac.uk In contrast, the reaction with fluoride (B91410) is under kinetic control, favoring the sterically less hindered primary β-fluoro amine. core.ac.uk

Frontier molecular orbital (FMO) analysis and Fukui functions, derived from DFT calculations, can also provide insights into regioselectivity. bioorg.org These analyses have successfully rationalized the opposite regioselectivity observed in the ring-opening of 2-(cyanomethyl)aziridines with HBr versus benzyl (B1604629) bromide. bioorg.org Furthermore, DFT studies have highlighted the crucial role of the catalyst in controlling regioselectivity in palladium-catalyzed ring-opening reactions, where interactions between the catalyst and the this compound substrate stabilize the transition state leading to the observed product. acs.org

The stability of this compound intermediates plays a crucial role in determining the course of a reaction. nih.gov DFT calculations can provide valuable information about the relative energies and stabilities of these transient species. nih.gov For instance, the stability of this compound ions derived from N,N-dibenzyl alaninol has been computationally assessed, correlating with experimental observations of their limited lifetime. rsc.orgnih.gov

The solvent can have a significant impact on the rates and selectivities of reactions involving charged species like this compound ions. researchgate.net Computational models can account for these solvent effects using either implicit or explicit solvation models. nih.govchemrxiv.orgresearchgate.net

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. researchgate.netnih.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. github.io Explicit solvation models, on the other hand, involve including a number of individual solvent molecules in the calculation. researchgate.netbioorg.org This method is more computationally demanding but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. nih.gov

In the study of halide-induced ring opening of this compound salts, explicit acetonitrile (B52724) molecules were used to solvate the halide ions, as gas-phase calculations were found to be unrealistic. core.ac.uk Similarly, in the analysis of the regioselective ring-opening of 2-(cyanomethyl)aziridines, explicit solvent molecules were included to account for solvation effects. bioorg.org The choice of solvation model can be critical for obtaining accurate predictions of reaction outcomes in solution. nih.gov

High-Level Computational Methods (e.g., DLPNO-CCSD(T))

While DFT is a powerful tool, higher-level computational methods are sometimes required to achieve greater accuracy, particularly for systems where electron correlation effects are important. youtube.comnih.gov The "gold standard" in quantum chemistry is the coupled-cluster method with single, double, and perturbative triple excitations (CCSD(T)). nih.gov However, its high computational cost has traditionally limited its application to small molecules. mtak.hu

The development of local correlation methods, such as the Domain-based Local Pair Natural Orbital CCSD(T) (DLPNO-CCSD(T)) method, has made it possible to perform calculations with CCSD(T) accuracy on much larger molecules. acs.orgresearchgate.netnih.gov This has opened the door to more accurate investigations of this compound chemistry. rsc.orgnih.gov For example, the stereospecific ring-opening of this compound ions by halides has been studied using both DFT and the highly accurate DLPNO-CCSD(T) method, providing a robust theoretical backing for the experimental observations. rsc.orgnih.gov These high-level calculations can be used to benchmark the performance of different DFT functionals and to provide more reliable energetic data for reaction pathways and intermediates. nih.gov

Insights into Non-Covalent Interactions and Steric Effects

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, can play a significant role in controlling the reactivity and selectivity of chemical reactions. nih.govrsc.org Computational studies of this compound ylides have revealed the importance of non-covalent interactions (NCIs) and steric effects in determining the ultimate reaction outcome. nih.govresearchgate.net

In the reaction of this compound ylides to form dehydromorpholines, computational analysis identified a key non-covalent interaction between an oxygen atom and a carbonyl carbon. nih.gov The presence or absence of this stabilizing interaction, which is influenced by steric factors, can lead to divergent reaction pathways. nih.gov By understanding these subtle effects, it is possible to tune the reactivity of the this compound ylide to favor the desired product. nih.gov For instance, strategies to prohibit the formation of the NCI by increasing the rotational barrier around the C-N bond of the ylide were successfully employed to promote the formation of the desired dehydromorpholines. nih.gov

Advanced Synthetic Methodologies Utilizing Aziridinium Ions

Enantioselective Synthesis Approaches

The synthesis of enantiomerically enriched compounds is a cornerstone of modern pharmaceutical and materials science. Methodologies involving aziridinium ions have significantly contributed to this field, primarily through the use of chiral starting materials and the development of asymmetric catalytic systems.

Chiral Aziridine (B145994) Precursors

A prevalent strategy for the enantioselective synthesis of molecules derived from this compound ions involves the use of chiral, non-racemic aziridines as precursors. sci-hub.seresearchgate.netmdma.ch These precursors, often synthesized from readily available chiral pools or through asymmetric synthesis, can undergo a variety of stereospecific ring-opening reactions. The inherent chirality of the aziridine dictates the stereochemical outcome of the product.

The generation of the this compound ion from a chiral aziridine can be achieved by N-activation with an electrophile, such as an acid chloride. researchgate.net The subsequent nucleophilic attack proceeds with a high degree of stereocontrol. For instance, chiral (2R,1′R)-2-acyl-(1′-phenylethyl)aziridines react with acid chlorides to form N-acylthis compound ions, which can then be opened by nucleophiles. researchgate.net

Furthermore, the regioselectivity of the ring-opening of these chiral this compound ions is influenced by the substituents on the ring. mdma.ch In the case of aziridine-2-carboxylates, nucleophilic attack can occur at either the C-2 or C-3 position, leading to β-amino acid or α-amino acid derivatives, respectively. mdma.ch Hydrogenolysis of C-3 aryl-substituted aziridines, for example, results in the specific cleavage of the benzylic C–N bond. mdma.ch

The versatility of this approach is demonstrated in the total synthesis of complex natural products and their analogues, where chiral aziridines serve as key building blocks. sci-hub.se For example, the enantioselective total synthesis of pumiliotoxin-C utilized a chiral aziridine precursor, highlighting the power of this method in constructing intricate molecular architectures. sci-hub.se

A notable application of chiral aziridine precursors is in the synthesis of chiral diamines. The process can start from a commercially available chiral source like norephedrine. Dialkylation followed by mesylation leads to the in situ formation of a chiral this compound ion, which then undergoes a regiospecific ring-opening to yield the desired chiral diamine with high efficiency. rsc.org

Asymmetric Catalytic Nucleophilic Fluorination

The introduction of fluorine into organic molecules can dramatically alter their biological properties, making the development of asymmetric fluorination methods a significant area of research. Asymmetric catalytic nucleophilic fluorination of this compound ions has emerged as a powerful tool for the synthesis of enantioenriched β-fluoroamines. nih.govprinceton.edu

These reactions often involve the desymmetrization of meso-aziridinium ions, which are generated in situ from precursors like β-chloroamines. nih.govacs.org A chiral catalyst then facilitates the enantioselective attack of a fluoride (B91410) nucleophile. Dual-catalyst systems, combining a chiral Lewis acid and an amine, have been shown to be effective. princeton.edu In such systems, a chiral transition-metal fluoride is often the active nucleophilic species. princeton.edu

A significant challenge in nucleophilic fluorination is the low solubility and reactivity of common fluoride sources like potassium fluoride (KF). nih.gov Hydrogen bonding catalysis has provided a solution to this problem.

Hydrogen Bonding Phase Transfer Catalysis (HBPTC)

Hydrogen Bonding Phase Transfer Catalysis (HBPTC) is a strategy that utilizes a chiral hydrogen-bond donor, such as a bis-urea catalyst, to transport an insoluble alkali metal fluoride (e.g., KF or CsF) into the organic phase. nih.govacs.orgnih.gov This creates a soluble and highly reactive chiral urea-fluoride complex. acs.org This complex then acts as the nucleophile in the enantioselective ring-opening of the this compound ion. nih.govacs.org

The catalytic cycle is hypothesized to involve the formation of a chiral ion pair between the catalyst-bound fluoride anion and the cationic this compound electrophile. nih.govacs.orgnih.gov This organized transition state assembly allows for high levels of enantiocontrol in the C-F bond-forming step. The utility of HBPTC has been extended to the enantioselective synthesis of γ-fluoroamines through the desymmetrization of azetidinium ions, demonstrating the broader applicability of this concept. acs.orgnih.govorganic-chemistry.org

Computational and experimental studies have provided deep insights into the mechanism of HBPTC. For instance, in the asymmetric azidation of meso-aziridinium ions with sodium azide (B81097), a chiral bis-urea catalyst was found to form a tripodal hydrogen-bonded complex with the azide anion, which is crucial for the observed stereoselectivity. researchgate.net

Table 1: Enantioselective Fluorination of this compound Ion Precursors via HBPTC This table is interactive. You can sort and filter the data by clicking on the column headers.

| Precursor | Catalyst | Fluoride Source | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| meso-β-chloroamine | Chiral bis-urea | KF | β-fluoroamine | High | High | nih.gov |

| meso-β-chloroamine | Chiral bis-urea | CsF | β-fluoroamine | High | High | acs.org |

| Azetidinium triflate | Chiral bis-urea | CsF | γ-fluoroamine | High | High | acs.orgorganic-chemistry.org |

| meso-Episulfonium ion | Chiral bis-urea | CsF | β-fluorosulfide | High | High | acs.org |

Catalytic Transformations

Catalysis offers an efficient and atom-economical approach to chemical transformations. Both transition metal catalysis and organocatalysis have been successfully employed to mediate a variety of reactions involving this compound ions.

Transition Metal Catalysis (e.g., Rhodium, Copper, Nickel)

Transition metals are excellent catalysts due to their ability to exist in multiple oxidation states and their capacity to coordinate with organic molecules, thereby activating them for subsequent reactions. sigmaaldrich.com Rhodium, copper, and nickel catalysts have been particularly useful in the ring-opening reactions of aziridines, which often proceed through an this compound-like intermediate.

Rhodium (Rh) Catalysis: Rhodium catalysts have been employed in the chemoselective and regioselective allylic alkylation of nucleophiles with vinyl aziridines. acs.org The reaction is proposed to proceed through the coordination of the rhodium catalyst to the vinyl aziridine, followed by oxidative addition to form an enyl (σ+π) rhodium species. Subsequent nucleophilic attack leads to the ring-opened product. This strategy allows for the transfer of chirality from an enantiomerically pure vinyl aziridine to the product. acs.org

Copper (Cu) Catalysis: Copper catalysts are known for their utility in a range of cross-coupling reactions. sigmaaldrich.com In the context of this compound ion chemistry, copper-catalyzed reactions provide access to a variety of functionalized amines.

Nickel (Ni) Catalysis: Nickel catalysts have been utilized in the cross-electrophile ring-opening of aziridines. mdpi.com For example, a nickel-catalyzed regioselective reaction of sulfonyl-protected aziridines with trifluoromethyl-substituted alkenes provides access to gem-difluorobishomoallylic sulfonamides. mdpi.com Ligand choice is often crucial for achieving high selectivity in these transformations. mdpi.com Nickel catalysis has also been applied to the cross-coupling of aliphatic N-tosyl aziridines with organozinc reagents. mdpi.com

Table 2: Examples of Transition Metal-Catalyzed Reactions of Aziridines This table is interactive. You can sort and filter the data by clicking on the column headers.

| Catalyst System | Aziridine Substrate | Coupling Partner/Nucleophile | Product Type | Reference |

|---|---|---|---|---|

| Rhodium catalyst | Vinyl aziridine | Hydroxyarene | Functionalized 2-arylethylamine | acs.org |

| Nickel catalyst / L6 ligand | Sulfonyl-protected aziridine | Trifluoromethyl-substituted alkene | gem-difluorobishomoallylic sulfonamide | mdpi.com |

| Nickel catalyst | N-tosyl aziridine | Aliphatic organozinc reagent | Functionalized amine | mdpi.com |

| Palladium-pincer complex | Vinyl aziridine | Organoboronic acid | Allylic amine | mdpi.com |

Organocatalysis (e.g., Isothiourea)

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful third pillar of catalysis, alongside transition metal and enzyme catalysis. mdpi.com Isothioureas are a class of organocatalysts that have been shown to be effective in promoting a variety of chemical transformations. mdpi.comresearchgate.net

Chiral isothioureas can act as nucleophilic catalysts, reacting with electrophiles to form reactive intermediates. In the context of this compound ion chemistry, isothioureas have been used in cooperative catalytic systems with transition metals. For instance, a chiral isothiourea and an iridium complex can cooperatively catalyze the [3 + 2] asymmetric annulation of vinyl aziridines with pentafluorophenyl esters to produce optically active γ-lactams. organic-chemistry.org This dual catalytic approach enables transformations that are not achievable with either catalyst alone, highlighting the power of synergistic catalysis. organic-chemistry.org

The proposed mechanism involves the activation of the pentafluorophenyl ester by the isothiourea to form a reactive acyl isothiouronium intermediate, while the iridium catalyst activates the vinyl aziridine. The subsequent reaction between these two activated species leads to the formation of the γ-lactam product with high enantioselectivity. organic-chemistry.org

"N-Methylative this compound Ring Opening" Strategies

A significant advancement in the utilization of nonactivated aziridines is the "N-Methylative this compound ring opening" strategy. nih.govmdpi.com This method involves the activation of the aziridine ring by methylation of the nitrogen atom, typically with an agent like methyl trifluoromethanesulfonate (B1224126) (MeOTf), to form a stable N-methylthis compound ion. nih.govmdpi.com This process enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack and subsequent ring opening. semanticscholar.org

The regioselectivity of the ring-opening is a key feature of this strategy and is highly dependent on the substituents present on the aziridine ring. nih.govmdpi.com The reaction can proceed through two distinct pathways:

Pathway "a" (Kinetic Control): Nucleophilic attack occurs at the less substituted carbon atom (C3). This pathway is generally favored for aziridines with simple alkyl substituents. nih.govmdpi.com

Pathway "b" (Thermodynamic Control): Nucleophilic attack takes place at the more substituted carbon atom (C2). This pathway is preferred when the substituent at the C2 position can stabilize a partial positive charge, such as a vinyl or acyl group. nih.govmdpi.com

The formation of the methylated this compound ion has been confirmed by 1H- and 13C-NMR spectroscopy. nih.gov This methodology has been successfully applied to the synthesis of various biologically important molecules. semanticscholar.org The alkylative ring-opening of stable 2-substituted N-methylthis compound ions with organocopper reagents (alkyl- or arylmagnesium bromides in the presence of CuI) proceeds with complete regio- and stereoselectivity, yielding optically pure alkylated acyclic amines. nih.gov This approach was instrumental in a formal synthesis of the cytotoxic natural product tyroscherin. nih.gov

Table 1: Regioselectivity in N-Methylative this compound Ring Opening

| Aziridine Substituent (R) | Predominant Pathway | Ring-Opening Position |

| Simple Alkyl | Kinetic (Pathway "a") | C3 (less substituted) |

| Vinyl or Acyl | Thermodynamic (Pathway "b") | C2 (more substituted) |

This table illustrates the influence of the substituent on the regiochemical outcome of the ring-opening reaction.

The concept of "N-methylative this compound ring opening" can be extended to other alkylating agents, such as ethyl and allyl groups, further broadening its synthetic utility. mdpi.comsemanticscholar.org

One-Pot Synthetic Routes

The high reactivity of this compound ions makes them ideal intermediates for one-pot synthetic transformations, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates. rsc.orgresearchgate.net This approach offers significant advantages in terms of efficiency, reduced waste, and simplified purification processes.

A prominent example involves the one-pot halogenation of β-amino alcohols and subsequent nucleophilic ring-opening of the in situ-generated this compound ions. rsc.org In this process, a β-amino alcohol is treated with a halogenating agent, leading to the formation of a β-halo amine. This intermediate then undergoes intramolecular cyclization to form an this compound ion, which is immediately trapped by a nucleophile. rsc.org This strategy has been successfully employed for the enantiomerically enriched synthesis of β-amino alcohols, β-amino nitriles, and vicinal diamine derivatives. rsc.org

Another notable one-pot procedure involves the reaction of cinnamaldehyde (B126680) to form an alkenyl this compound ylide intermediate, which then undergoes a ring expansion to produce dehydropiperidines. researchgate.net This method highlights the ability to generate and utilize this compound ylides in a tandem reaction sequence. researchgate.net

Table 2: Examples of One-Pot Syntheses Involving this compound Ions

| Starting Material | Key Intermediate | Final Product Class | Reference |

| β-Amino Alcohols | This compound Ion | β-Amino Alcohols, β-Amino Nitriles, Vicinal Diamines | rsc.org |

| Cinnamaldehyde | Alkenyl this compound Ylide | Dehydropiperidines | researchgate.net |

This table provides a summary of one-pot synthetic strategies that utilize this compound ions as transient intermediates.

Diversity-Oriented Synthesis Enabled by this compound Reactivity

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse and complex small molecules, often with the goal of exploring new areas of chemical space for biological activity. frontiersin.org The unique reactivity of this compound ions and their precursors, aziridines, makes them valuable building blocks in DOS campaigns. nih.gov

The divergent reactivity of this compound ylides, formed from the reaction of aziridines with carbenes, is a prime example of their utility in DOS. chemrxiv.orgnih.gov By carefully selecting the catalyst and reaction conditions, the same this compound ylide intermediate can be directed along different reaction pathways to yield a variety of N-heterocyclic scaffolds, such as azetidines and piperidines. chemrxiv.org Computational studies have been instrumental in understanding the factors that control this tunable reactivity, including the influence of non-covalent interactions. chemrxiv.orgnih.gov

Bicyclic this compound ions are also versatile intermediates in DOS, enabling the construction of a wide range of medium and large-sized nitrogen-containing heterocycles through ring-expansion reactions. researchgate.net The outcome of these reactions is governed by the ring size of the starting material, the substitution pattern, and the nature of the nucleophile employed. researchgate.net For instance, the ring expansion of pyrrolidines via an this compound intermediate is a well-established method for accessing piperidines. researchgate.net

The ability to control the fate of strained intermediates derived from aziridines allows for their transformation into densely substituted and stereochemically complex N-heterocyclic structures that would be challenging to access through conventional synthetic routes. nih.gov This approach is particularly valuable for generating libraries of compounds with a high fraction of sp3 carbons (Fsp3), a desirable feature for drug discovery programs. nih.gov

Applications of Aziridinium Ions in Complex Molecule Synthesis

Synthesis of Nitrogen-Containing Heterocycles

The inherent ring strain of aziridinium ions makes them excellent precursors for ring expansion, contraction, and rearrangement reactions, enabling the synthesis of a diverse array of azaheterocycles.

Piperidines and Dehydropiperidines

Piperidines and their unsaturated derivatives are ubiquitous structural motifs in pharmaceuticals and natural products. e3s-conferences.org this compound ions provide several strategic routes to these six-membered heterocycles.

A primary method involves the formation and subsequent ring expansion of bicyclic this compound ions. organic-chemistry.orgresearchgate.net For instance, 1-azoniabicyclo[4.1.0]heptane tosylate, generated from 2-(4-hydroxybutyl)aziridine, undergoes regioselective ring-opening upon treatment with nucleophiles. organic-chemistry.orgresearchgate.netmdpi.com Nucleophilic attack at the bridge carbon of the this compound ion leads to the formation of 2-substituted piperidines. mdpi.comrsc.org This strategy has been successfully applied to the synthesis of alkaloids like conine and (+)-epiquinamide. rsc.org The alkylative ring-opening with organocopper reagents has been shown to be particularly effective, allowing for carbon-carbon bond formation on a "non-activated" aziridine (B145994) in a regio- and stereoselective manner. rsc.orgtku.edu.tw The reaction proceeds by generating the bicyclic this compound tosylate, which is then treated with a Gilman reagent, often generated in situ from a Grignard reagent and a copper(I) salt, to yield the desired 2-alkylpiperidine. rsc.orgtku.edu.tw

| Starting Material Precursor | Generated Intermediate | Reagents | Solvent | Product | Yield |

|---|---|---|---|---|---|

| N-Benzyl-2-(4-hydroxybutyl)aziridine | 1-Azoniabicyclo[4.1.0]heptane tosylate | n-PrMgBr, CuI | 1,4-Dioxane | N-Benzyl-2-propylpiperidine | 70% rsc.org |

| N-Benzyl-2-(4-hydroxybutyl)aziridine | 1-Azoniabicyclo[4.1.0]heptane tosylate | EtMgBr, CuI | 1,4-Dioxane | N-Benzyl-2-ethylpiperidine | 64% rsc.org |

| N-Benzyl-2-(4-hydroxybutyl)aziridine | 1-Azoniabicyclo[4.1.0]heptane tosylate | PhMgBr, CuI | 1,4-Dioxane | N-Benzyl-2-phenylpiperidine | 68% rsc.org |

| N-Benzyl-2-(4-hydroxybutyl)aziridine | 1-Azoniabicyclo[4.1.0]heptane tosylate | VinylMgBr, CuI | 1,4-Dioxane | N-Benzyl-2-vinylpiperidine | 55% rsc.org |

Dehydropiperidines can be synthesized through the intermediacy of this compound ylides. e3s-conferences.orgnih.gov In a method developed by Schomaker's group, the reaction of a bicyclic aziridine with a vinyl diazoacetate in the presence of a rhodium catalyst (Rh₂(OAc)₄) generates an this compound ylide. e3s-conferences.orgnih.gov This intermediate undergoes a pseudo- researchgate.net-sigmatropic rearrangement, expanding the three-membered ring to a six-membered dehydropiperidine scaffold with excellent yield and diastereoselectivity. e3s-conferences.orgnih.govnih.gov This [3+3] ring expansion strategy provides rapid access to stereochemically complex and highly substituted dehydropiperidines. e3s-conferences.org

Azetidines

Azetidines, four-membered nitrogen heterocycles, can be formed through rearrangements involving this compound ions. One established method is the thermal isomerization of 2-(halomethyl)aziridines. For example, the thermal treatment of 2-(bromomethyl)aziridines, which can be synthesized from the corresponding dibromo amines, leads to the formation of 3-bromoazetidines. This rearrangement is proposed to proceed through an intermediate bicyclic this compound ion, which is then opened by the halide anion to yield the thermodynamically more stable four-membered ring.

Another approach involves the ring expansion of aziridines via this compound ylide intermediates. While often leading to five- or six-membered rings, specific conditions can favor azetidine (B1206935) formation. A biocatalytic method has been reported for the one-carbon ring expansion of aziridines to azetidines using an engineered cytochrome P450 enzyme. This "carbene transferase" enzyme facilitates the formation of an this compound ylide, which then undergoes a highly enantioselective-Stevens rearrangement to produce the azetidine, overriding the more common cheletropic extrusion pathway.

Pyrrolidines

The synthesis of pyrrolidines, five-membered azaheterocycles, from this compound ions can be achieved through several strategic rearrangements and tandem reactions.

A notable method involves the thermal isomerization of 2-(iodomethyl)azetidine derivatives, which are readily formed from the iodocyclisation of homoallylamines. While cyclization at room temperature yields the azetidine, increasing the temperature to 50°C promotes rearrangement to the corresponding 3-iodopyrrolidine. This transformation is understood to proceed through the formation of a bicyclic this compound ion intermediate, which is then regioselectively opened by the iodide ion to give the thermodynamically stable five-membered pyrrolidine (B122466) ring. This pathway allows for the stereodivergent synthesis of cis- and trans-substituted 3-aminopyrrolidines from a common precursor.

Another powerful strategy is a tandem cationic cyclisation–this compound ion formation–nucleophilic ring opening procedure, which constructs substituted pyrrolidines from acyclic precursors in a stereocontrolled manner. Additionally, conjugate additions of amino alcohols to vinyl sulfones, followed by chlorination and intramolecular alkylation, can yield substituted pyrrolidines. This process occurs with a stereospecific rearrangement of substituents via an this compound ion intermediate.

Ring contraction strategies have also been developed. For example, 3-hydroxy-3-trifluoromethyl piperidine (B6355638) can be converted into 2-substituted-2-(trifluoromethyl)pyrrolidines through a process involving a bisthis compound ion intermediate. nih.gov

Azepines and Azepanes

Seven-membered nitrogen heterocycles, such as azepanes and azepines, can be synthesized using ring-expansion strategies involving this compound intermediates. organic-chemistry.orgresearchgate.net The ring-opening of bicyclic this compound ions, such as 1-azoniabicyclo[4.1.0]heptane tosylate, can lead to either piperidines or azepanes depending on the site of nucleophilic attack. organic-chemistry.orgresearchgate.netmdpi.com While attack at the bridge carbon yields piperidines, attack at the bridgehead carbon results in the formation of a seven-membered azepane ring. organic-chemistry.orgresearchgate.netmdpi.com The regioselectivity of this process is influenced by the nature of the nucleophile. organic-chemistry.org This divergent approach allows access to both heterocycle classes from a single precursor. researchgate.net This methodology has been used to prepare natural products containing the azepane skeleton, such as balanol. organic-chemistry.orgresearchgate.net

| Intermediate | Nucleophile (Nu⁻) | Product(s) | Pathway |

|---|---|---|---|

| 1-Azoniabicyclo[4.1.0]heptane tosylate | NaN₃ | 2-(Azidomethyl)piperidine | Attack at Bridge Carbon |

| 1-Azoniabicyclo[4.1.0]heptane tosylate | NaCN | 2-(Cyanomethyl)piperidine | Attack at Bridge Carbon |

| 1-Azoniabicyclo[4.1.0]heptane tosylate | LiBr | 2-(Bromomethyl)piperidine | Attack at Bridge Carbon |

| 1-Azoniabicyclo[4.1.0]heptane tosylate | PhSNa | 3-(Phenylthio)azepane | Attack at Bridgehead Carbon |

| 1-Azoniabicyclo[4.1.0]heptane tosylate | NaOAc | 3-Acetoxyazepane | Attack at Bridgehead Carbon |

Azepine derivatives can be formed via this compound ylide intermediates. nih.gov One reported method involves the reaction of a 2-alkenylaziridine with an aryne, which generates an this compound ylide that subsequently undergoes an anionic rearrangement to produce a benzazepine structure in good yield. nih.gov

Dehydromorpholines

The synthesis of dehydromorpholines, a class of oxygen-containing six-membered heterocycles, has been accomplished through reactions mediated by this compound ylides. This method involves the reaction of an aziridine with a ketone-containing carbene, typically generated from a diazo compound and a rhodium catalyst. The resulting this compound ylide intermediate undergoes a ring-opening cyclization cascade. This transformation is significant as it allows for the simultaneous formation of both a C-N and a C-O bond, preserving the stereochemical information from the starting aziridine substrate. The process is tolerant of a wide range of functional groups, making it a valuable tool for creating diverse libraries of complex heterocycles.

Construction of Aminated Carbocycles

This compound ions and their precursor aziridines are valuable for constructing functionalized carbocyclic systems. A tandem allene (B1206475) aziridination/[4+3] cycloaddition sequence provides a pathway to densely functionalized aminated cycloheptenes. researchgate.net In this process, the stereochemistry of up to five contiguous asymmetric centers can be controlled by the choice of solvent and reducing agent. researchgate.net The reactivity of 2-amidoallyl cations, generated from aziridines, can be tuned to engage in [4+3] cycloaddition pathways with dienes like furan, leading to the formation of aminated carbocycles. nih.gov

Synthesis of Enantiomerically Enriched Building Blocks

This compound ions are highly valuable reactive intermediates for the synthesis of enantiomerically enriched building blocks, which are crucial for the development of pharmaceuticals and other complex natural products. rsc.orgresearchgate.netgoogle.com Although their high reactivity can make isolation and characterization difficult, their in-situ generation under mild conditions allows them to be captured by a wide range of nucleophiles. datapdf.comacs.orggoogle.com

The stereospecific and regioselective ring-opening of these chiral intermediates is a cornerstone of their synthetic utility. rsc.orgrsc.org For instance, the ring-opening of enantiomerically enriched this compound ions with nitrogen nucleophiles has been applied to the highly efficient synthesis of optically active vicinal diamines and diethylene triamine pentaacetic acid (DTPA) analogues, which are potential MRI contrast agents. rsc.org This method is noted for its excellent yields and often avoids the need for column chromatography to isolate the product. rsc.org

Furthermore, this chemistry enables the alkylative, regio-, and stereoselective ring-opening of bicyclic this compound ions using organocopper reagents. frontiersin.org This approach facilitates carbon-carbon bond formation and has been successfully applied to the efficient synthesis of biologically important alkaloids such as (+)-conine and (+-epiquinamide. frontiersin.org The ability to convert β-amino alcohols into enantiomerically enriched β-amino nitriles and vicinal diamine derivatives through the highly regioselective and stereoselective ring-opening of this compound ions further highlights their importance as versatile chiral synthons. rsc.org

| Application Area | Key Transformation | Resulting Product Type | Significance | References |

| Chiral Diamines | Nucleophilic ring-opening | Optically active vicinal diamines, DTPA analogues | Efficient, column-free synthesis of potential MRI agents | rsc.org |

| Alkaloid Synthesis | Alkylative ring-opening with organocopper reagents | 2-Alkylsubstituted piperidines | Efficient synthesis of natural products like (+)-conine | frontiersin.org |

| Functionalized Amines | Regio- and stereoselective ring-opening | Enantiomerically enriched β-amino alcohols, β-amino nitriles | Versatile access to optically active building blocks | rsc.org |

| Pharmaceutical Intermediates | In-situ generation and nucleophilic capture | Complex chiral amines | Access to complex molecular structures for drug discovery | datapdf.comacs.orggoogle.com |

Strategic Use in Total Synthesis of Natural Products and Bioactive Molecules

The strategic application of this compound ions is a powerful tool in the total synthesis of natural products and bioactive molecules. The formation of bicyclic this compound ions, followed by nucleophilic ring-opening, provides a pathway to various aza-heterocycles with controlled stereochemistry. nih.gov This methodology has been successfully employed in the synthesis of alkaloids, aza-sugars, and other complex nitrogen-containing compounds.

The synthesis of alkaloids, a class of naturally occurring chemical compounds containing basic nitrogen atoms, has significantly benefited from methodologies involving this compound ions. A notable application is the alkylative ring-opening of bicyclic this compound ions. frontiersin.orgnih.govnih.gov This method allows for the regio- and stereoselective formation of 2-alkylsubstituted piperidines, which are key structural motifs in many alkaloids. frontiersin.orgnih.govnih.gov

For instance, the synthesis of the hemlock alkaloid (S)-Conine has been achieved through a strategy involving the ring-opening of an enantiopure methyleneaziridine. wiley-vch.de A more recent and efficient synthesis of N-Boc-conine started with the preparation of a bicyclic this compound ion, followed by a ring expansion reaction using ethylmagnesium bromide and copper(I) iodide. frontiersin.orgnih.gov This sequence yielded the target compound in good yield, which can then be deprotected to afford conine. frontiersin.orgnih.gov

Similarly, the formal synthesis of (+)-Epiquinamide has been accomplished utilizing a bicyclic this compound ion intermediate. frontiersin.orgresearchgate.net The key step involves the alkylative ring-opening of the this compound ion with an appropriate organocopper reagent, leading to the formation of the piperidine ring with the desired stereochemistry. frontiersin.orgresearchgate.net This strategy highlights the efficiency of using this compound ion chemistry to construct the core structures of complex alkaloids. frontiersin.orgnih.govnih.govnih.gov

Other alkaloids and related structures synthesized using this compound ion intermediates include cylindricines, fasicularin, and lepadiformine. nih.govacs.org The interconversion between cylindricine A and B is presumed to occur via an this compound intermediate. nih.govacs.org The synthesis of (-)-stemospironine also features the stereoselective intramolecular capture of an this compound salt to form a key pyrrolidine butyrolactone moiety. nih.gov

| Alkaloid | Key Synthetic Strategy | Intermediate | Reference(s) |

| (S)-Conine | Alkylative ring-opening of bicyclic this compound ion | Bicyclic this compound ion | frontiersin.org, nih.gov, wiley-vch.de |

| (+)-Epiquinamide | Alkylative ring-opening of bicyclic this compound ion | Bicyclic this compound ion | frontiersin.org, nih.gov, researchgate.net |

| Cylindricines | Interconversion via this compound intermediate | This compound ion | nih.gov, acs.org |

| (-)-Stemospironine | Intramolecular capture of an this compound salt | This compound salt | nih.gov |

Aza-sugars, which are polyhydroxylated piperidines, pyrrolidines, and indolizidines, are potent glycosidase inhibitors with significant therapeutic potential. The synthesis of these complex molecules often relies on the stereocontrolled introduction of nitrogen atoms and hydroxyl groups. This compound ions have emerged as valuable intermediates in the construction of the core aza-heterocyclic scaffolds of aza-sugars. mdpi.com

One strategy involves the ring expansion of pyrrolidines to piperidines via an this compound intermediate, which has been applied to the synthesis of various aza-sugars. mdpi.com Another approach utilizes the intramolecular capture of an N-acyl-N-alkoxythis compound ion, generated from the diastereoselective addition of a singlet acylnitrenium ion to a pendant alkene. nih.gov This methodology was pivotal in the total synthesis of (-)-swainsonine, an indolizidine alkaloid and a potent inhibitor of Golgi α-mannosidase II. nih.gov

Furthermore, a concise synthesis of polyhydroxylated N-alkoxypiperidines, which are aza-sugar derivatives, has been developed through an intramolecular azepine ring contraction mediated by an this compound ion. rsc.org This reaction is triggered by silver acetate (B1210297), leading to the formation of a tetrahydropyridine (B1245486) diol, which can be further oxidized to yield the target polyhydroxylated piperidine. rsc.org The use of this compound ion intermediates provides a stereoselective and scalable route to this important class of molecules. rsc.org

The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly alter their biological properties. As such, the development of synthetic methods for accessing trifluoromethylated compounds is of great interest. This compound ions have proven to be key intermediates in the synthesis of α-trifluoromethyl amines and pyrrolidines. mdpi.com

The synthesis of optically active α-trifluoromethylamines can be achieved from β-amino-α-trifluoromethylalcohols via an this compound ion intermediate under kinetic control. acs.orgnih.govscilit.com This rearrangement reaction allows for the stereoselective formation of the desired α-trifluoromethylamine. acs.orgnih.gov The regioselectivity of the nucleophilic attack on the this compound ion intermediate can be influenced by the nature of the nucleophile, solvent, and temperature. researchgate.net

Furthermore, the ring contraction of 3-hydroxy-3-trifluoromethyl piperidine via a bisthis compound ion intermediate provides a route to biologically important α-trifluoromethyl pyrrolidines. mdpi.com This reaction proceeds with the removal of the hydroxyl group and subsequent ring opening of the bisthis compound ion. mdpi.com The ring opening of non-activated 2-(trifluoromethyl)aziridines with alkyl iodides also proceeds through an this compound salt intermediate, leading to the regioselective formation of primary β-iodo amines, which are valuable precursors for other trifluoromethylated compounds. ugent.be

| Target Molecule Class | Synthetic Approach | Key Intermediate | Reference(s) |

| α-Trifluoromethyl Amines | Rearrangement of β-amino-α-trifluoromethyl alcohols | This compound ion | acs.org, nih.gov, scilit.com |

| α-Trifluoromethyl Pyrrolidines | Ring contraction of 3-hydroxy-3-trifluoromethyl piperidine | Bisthis compound ion | mdpi.com |

| Primary β-Iodo Amines | Ring opening of 2-(trifluoromethyl)aziridines | This compound salt | ugent.be |

Functionalization of Polymers and Materials Science Applications

The unique reactivity of the this compound ion has also been harnessed in the field of polymer chemistry and materials science for the functionalization and modification of polymers. rsc.org The cationic ring-opening polymerization of aziridine monomers leads to the formation of branched poly(ethylene imine) (PEI), a polymer with a wide range of applications. mpg.deresearchgate.net The polymerization mechanism involves an this compound ion as the active chain end. mpg.deresearchgate.net

A novel method for the post-modification of polymers involves using a copolymer containing aziridine moieties. rsc.orgresearchgate.net The side-chain length of such a copolymer can be extended through the Lewis acid-assisted ring-opening of the aziridine groups. rsc.orgresearchgate.net This allows for the introduction of various functional groups onto the polymer backbone. rsc.orgresearchgate.net

In materials science, this compound cations have been utilized as templating agents in the formation of 3D hybrid perovskites. nanoge.org These materials have the general formula ABX3, where the A-site is occupied by an organic cation. nanoge.org The highly reactive this compound cation can be stabilized within the 3D lead halide framework, leading to the formation of semiconducting materials with tunable optical bandgaps. nanoge.org Furthermore, colloidal quantum dots of this compound lead bromide have been synthesized, exhibiting bright photoluminescence and good stability, which opens up possibilities for their use in light-emitting applications. nih.gov